3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine
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Overview
Description
- It features a pyrazolo[5,1-c][1,4]oxazine ring system, which contains both nitrogen and oxygen atoms.
- The compound’s structure includes an iodine atom (I) attached to the pyrazole ring.
3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine: is a heterocyclic compound with the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol.
Preparation Methods
Synthetic Routes: Information on specific synthetic routes for this compound is limited. researchers typically employ organic synthesis techniques to construct the pyrazolo[5,1-c][1,4]oxazine scaffold.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: The products formed from these reactions would involve modifications of the pyrazolo[5,1-c][1,4]oxazine core.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, pharmacological properties, and potential therapeutic uses.
Industry: Although industrial applications are limited, the compound’s unique structure could inspire novel materials or catalysts.
Mechanism of Action
- Specific information on the mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are rare, related heterocyclic compounds with pyrazolo[5,1-c][1,4]oxazine motifs may exist.
Uniqueness: Highlighting its distinct features compared to other compounds would require a comprehensive literature review.
Properties
IUPAC Name |
3-iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c7-5-3-8-9-1-2-10-4-6(5)9/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCVJHLIFVECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=NN21)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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